molecular formula C13H20ClNO B14226720 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride CAS No. 828923-46-2

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride

Katalognummer: B14226720
CAS-Nummer: 828923-46-2
Molekulargewicht: 241.76 g/mol
InChI-Schlüssel: HIUZMALSBFOGKK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound with a unique structure that includes a dihydroisoindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the reaction of diethylamine with phthalic anhydride, followed by reduction and subsequent quaternization with methyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in a dihydro compound.

Wissenschaftliche Forschungsanwendungen

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane
  • 2,2-Diethyl-4-(hydroxymethyl)-1,3-dioxolane

Uniqueness

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to its dihydroisoindole core, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

828923-46-2

Molekularformel

C13H20ClNO

Molekulargewicht

241.76 g/mol

IUPAC-Name

(2,2-diethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride

InChI

InChI=1S/C13H20NO.ClH/c1-3-14(4-2)8-11-6-5-7-12(10-15)13(11)9-14;/h5-7,15H,3-4,8-10H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

HIUZMALSBFOGKK-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1(CC2=C(C1)C(=CC=C2)CO)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.